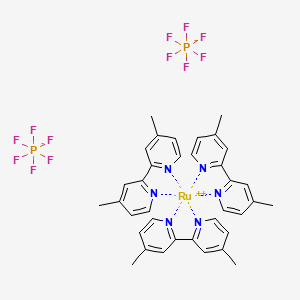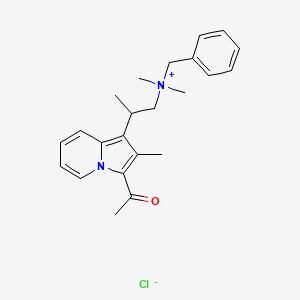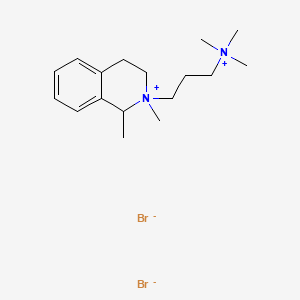
Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide is a complex organic compound belonging to the isoquinoline alkaloid family. This compound features a tetrahydroisoquinoline core with specific substitutions at the 1, 2, and 3 positions, as well as a trimethylammonio propyl group at the 2 position, and two bromide ions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the precise conditions required for each step of the synthesis.
化学反应分析
Types of Reactions: Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Reduction of the compound to simpler isoquinoline derivatives.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a precursor for the synthesis of various alkaloids and heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial and antiviral properties.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new chemical processes and materials, including catalysts and intermediates for pharmaceutical synthesis.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The trimethylammonio propyl group plays a crucial role in binding to biological targets, leading to various biological responses. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A closely related compound without the trimethylammonio propyl group.
Isoquinoline: The parent compound without the tetrahydro modification.
Quinoline: A structurally similar compound with a different ring structure.
Uniqueness: Isoquinolinium, 1,2,3,4-tetrahydro-1,2-dimethyl-2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its related compounds.
属性
CAS 编号 |
64047-64-9 |
|---|---|
分子式 |
C17H30Br2N2 |
分子量 |
422.2 g/mol |
IUPAC 名称 |
3-(1,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C17H30N2.2BrH/c1-15-17-10-7-6-9-16(17)11-14-19(15,5)13-8-12-18(2,3)4;;/h6-7,9-10,15H,8,11-14H2,1-5H3;2*1H/q+2;;/p-2 |
InChI 键 |
OXCMEGSBLSWICP-UHFFFAOYSA-L |
规范 SMILES |
CC1C2=CC=CC=C2CC[N+]1(C)CCC[N+](C)(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
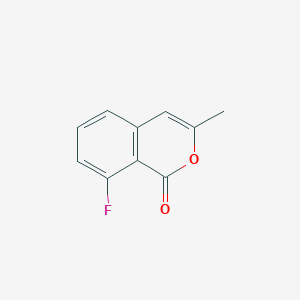
![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
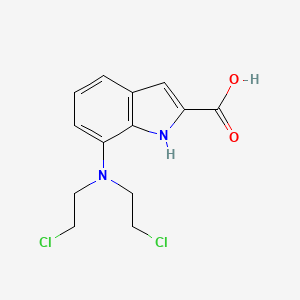
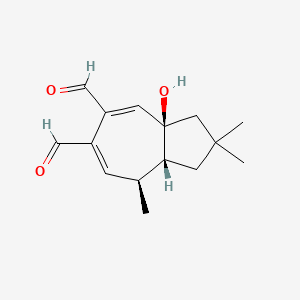

![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
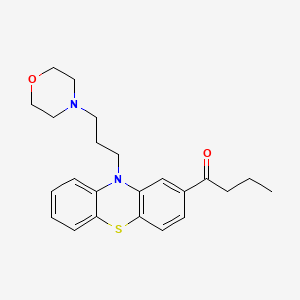
![3-(Ethylamino)-4-methyl-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15347992.png)
